
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is a derivative of 1,4-dioxane-2,5-dione, which is a cyclic ester. This compound is notable for its unique structural features, including a propynyl group attached to the dioxane ring. It is used in various scientific research applications due to its reactivity and potential for forming polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- typically involves the reaction of malonic acid derivatives with acetone in the presence of acetic anhydride and sulfuric acid . Another method involves the use of isopropenyl acetate and catalytic sulfuric acid . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more reduced forms.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule.
Applications De Recherche Scientifique
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is used in several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1,4-dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- involves its ability to undergo various chemical reactions that modify its structure. The molecular targets and pathways involved depend on the specific application. For example, in polymerization reactions, the compound acts as a monomer that forms long polymer chains through repeated reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine.
Uniqueness
1,4-Dioxane-2,5-dione, 3-methyl-6-(2-propyn-1-yl)- is unique due to its propynyl group, which imparts distinct reactivity and potential for forming polymers. This makes it particularly valuable in applications requiring specific structural features and reactivity.
Propriétés
Formule moléculaire |
C8H8O4 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-methyl-6-prop-2-ynyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C8H8O4/c1-3-4-6-8(10)11-5(2)7(9)12-6/h1,5-6H,4H2,2H3 |
Clé InChI |
RUCSPYCHQRRDIK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(C(=O)O1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
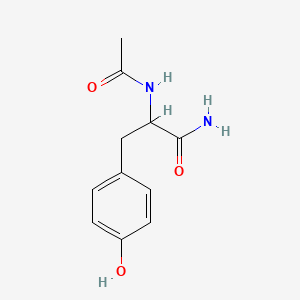

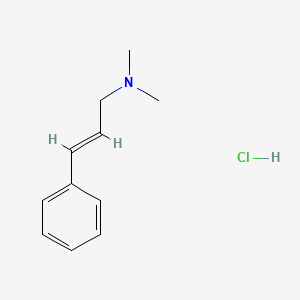
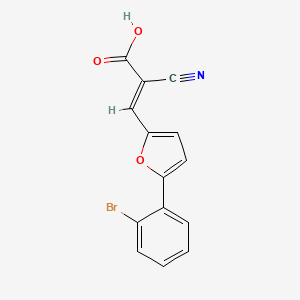
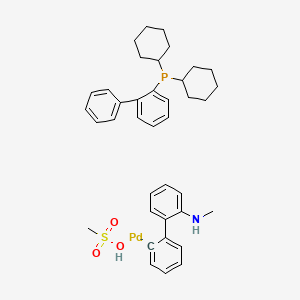
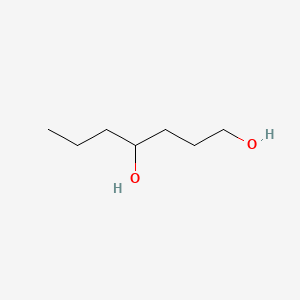
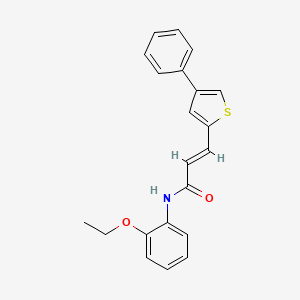
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
